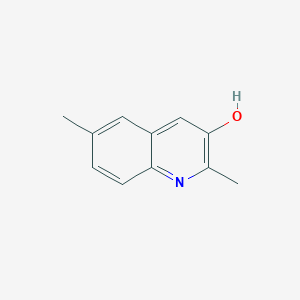

2,6-Dimethylquinolin-3-ol

Beschreibung

2,6-Dimethylquinolin-3-ol is a heterocyclic aromatic compound featuring a quinoline backbone substituted with methyl groups at positions 2 and 6 and a hydroxyl group at position 2. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased steric hindrance from the methyl substituents.

Eigenschaften

IUPAC Name |

2,6-dimethylquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)6-11(13)8(2)12-10/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTBBFULEBGTLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinolin-3-ol typically involves the condensation of 2-aminoarylketones with active methylene compounds. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with acetone under acidic conditions .

Industrial Production Methods: Industrial production of 2,6-Dimethylquinolin-3-ol often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like FeCl3.6H2O have been developed to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethylquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylquinolin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: The compound is used in the production of dyes, catalysts, and materials for electronic devices.

Wirkmechanismus

The mechanism of action of 2,6-Dimethylquinolin-3-ol involves its interaction with various molecular targets:

Cytochrome P450 Inhibition: The compound inhibits the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics.

Antimicrobial Activity: It disrupts bacterial DNA synthesis by inhibiting DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize 2,6-Dimethylquinolin-3-ol, we analyze its properties against analogous quinoline derivatives, focusing on substituent effects, reactivity, and reported applications.

Table 1: Key Properties of Selected Quinoline Derivatives

Key Comparisons:

Substituent Position and Reactivity: The hydroxyl group at position 3 in 2,6-Dimethylquinolin-3-ol enhances hydrogen-bonding capacity, similar to quinolin-3-ol. However, the additional methyl groups at positions 2 and 6 reduce solubility in polar solvents compared to unsubstituted quinolin-3-ol . In contrast, (2,6-Dimethylphenyl)(quinolin-3-yl)methanone replaces the hydroxyl with a ketone group, increasing hydrophobicity and photostability, making it suitable for applications requiring UV resistance .

Biological Activity: 3-{[(2-methylbutan-2-yl)amino]methyl}quinolin-2-ol (from ) exhibits hypothetical antimicrobial properties due to its amino-methyl side chain, a feature absent in 2,6-Dimethylquinolin-3-ol. This highlights how minor structural changes (e.g., side-chain functionalization) significantly alter bioactivity .

Synthetic Utility: Compounds like (2,6-Dimethylphenyl)(quinolin-3-yl)methanone are used as intermediates in catalysis due to their electron-deficient aromatic systems. The absence of a ketone group in 2,6-Dimethylquinolin-3-ol limits its utility in similar catalytic processes but may favor coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.